molecular formula C8H17NO2S B12806393 N,N-Dipropyl-1-(methylsulfinyl)formamide CAS No. 141931-29-5

N,N-Dipropyl-1-(methylsulfinyl)formamide

Cat. No.: B12806393
CAS No.: 141931-29-5
M. Wt: 191.29 g/mol
InChI Key: LEHMLPYBVCGUSS-UHFFFAOYSA-N
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Description

N,N-Dipropyl-1-(methylsulfinyl)formamide is an organic compound with the molecular formula C8H17NO2S It contains a formamide group, a sulfoxide group, and two propyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-1-(methylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with a sulfoxide reagent. One common method is the oxidation of N,N-dipropylformamide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired sulfoxide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-1-(methylsulfinyl)formamide undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The formamide group can participate in nucleophilic substitution reactions, where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted formamides or other derivatives.

Scientific Research Applications

N,N-Dipropyl-1-(methylsulfinyl)formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-1-(methylsulfinyl)formamide involves its interaction with specific molecular targets and pathways. The sulfoxide group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A widely used solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide (DMAc): Similar to DMF, used as a solvent and reagent.

    N,N-Dipropylformamide: Lacks the sulfoxide group, making it less reactive in certain chemical reactions.

Uniqueness

N,N-Dipropyl-1-(methylsulfinyl)formamide is unique due to the presence of both the sulfoxide and formamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

141931-29-5

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

1-methylsulfinyl-N,N-dipropylformamide

InChI

InChI=1S/C8H17NO2S/c1-4-6-9(7-5-2)8(10)12(3)11/h4-7H2,1-3H3

InChI Key

LEHMLPYBVCGUSS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)C

Origin of Product

United States

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